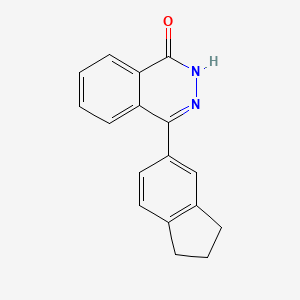

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

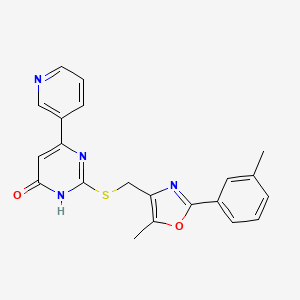

The compound “4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one” is a complex organic molecule. It likely contains an indene and a phthalazinone group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a novel cathinone derivative was identified which required the use of several analytical techniques, including gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the indene and phthalazinone groups. The indene group is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .

Applications De Recherche Scientifique

Synthesis Techniques

In the realm of organic chemistry, a notable method for synthesizing phthalazine derivatives involves a one-pot, four-component condensation reaction. This method yields derivatives such as triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives efficiently and effectively, demonstrating the versatility and utility of phthalazine compounds in synthetic chemistry. The process leverages phthalhydrazide, aromatic propargyloxy aldehydes, active methylene compounds, and azides in the presence of copper(II) acetate/sodium ascorbate and p-toluenesulfonic acid as catalysts, resulting in good to excellent yields (Salehi et al., 2012).

Another approach detailed for the synthesis of 2H-indazolo[2,1-b]phthalazine-triones utilizes a three-component condensation reaction under solvent-free conditions, highlighting a simple and efficient synthesis method that offers excellent yields and short reaction times (Sayyafi et al., 2008).

Catalytic Methods and Green Chemistry

A significant advancement in the field is the development of an environmentally benign protocol for synthesizing 2,2-dimethyl-13-phenyl-2,3-dihydro-1H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione. This method employs Ce(SO4)2·4H2O as an eco-friendly catalyst under solvent-free conditions, showcasing an efficient synthetic route that is both quick and yields high product purity (Mosaddegh & Hassankhani, 2011).

Biological Activities and Applications

Phthalazine derivatives, such as those synthesized through the aforementioned methods, are under investigation for various biological activities. For example, certain derivatives have been explored for their potential as selective PDE4 inhibitors, offering promising avenues for therapeutic applications. The detailed structure-activity relationship studies provide insights into how various substituents influence inhibitory activity, highlighting the potential for developing targeted therapeutic agents (Van der Mey et al., 2001).

Multi-component Synthesis and Medicinal Chemistry

The multi-component and one-pot reactions facilitated by green catalysts and conditions not only streamline the synthesis of complex phthalazine derivatives but also contribute to the development of compounds with potential antimicrobial and vasorelaxant activities. Such methodologies embody the principles of green chemistry, emphasizing efficiency, environmental friendliness, and the potential for pharmaceutical application (Maleki, Ashrafi, & Tayebee, 2014).

Propriétés

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17-15-7-2-1-6-14(15)16(18-19-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNLJIIVEJUHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

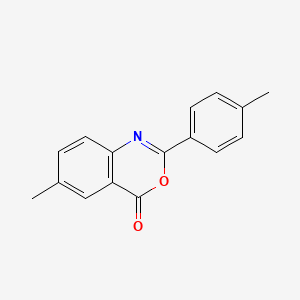

![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)

![3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2691470.png)

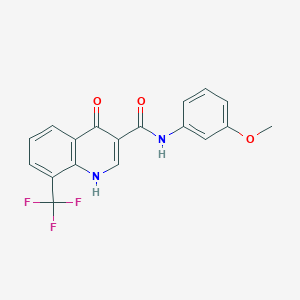

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2691481.png)